3-(4-Bromophenyl)-1-methylpyrrolidine hydrochloride
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Overview
Description
3-(4-Bromophenyl)-1-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-methylpyrrolidine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-(4-Bromophenyl)-1-methylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various receptors or enzymes, leading to inhibition or activation of their functions. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-methylpyrrolidine hydrochloride
- 3-(4-Fluorophenyl)-1-methylpyrrolidine hydrochloride
- 3-(4-Methylphenyl)-1-methylpyrrolidine hydrochloride
Uniqueness
3-(4-Bromophenyl)-1-methylpyrrolidine hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound in synthetic chemistry and research applications.
Biological Activity
3-(4-Bromophenyl)-1-methylpyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.
- Chemical Formula : C10H13BrClN
- Molecular Weight : 262.57 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a bromophenyl group, enhancing its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest modulation of serotonin and dopamine receptors, which could indicate potential applications in treating neurological disorders.
Key Mechanisms:
- Receptor Interaction : The compound may bind to various receptors in the brain, influencing neurotransmitter release and uptake.
- Enzymatic Modulation : The pyrrolidine nitrogen can act as a nucleophile, allowing for various chemical modifications that may enhance biological activity.
Biological Activity
Research has highlighted several areas where this compound exhibits significant biological activity:
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against cancer cell lines. For instance, it has shown activity comparable to known antiproliferative agents in breast cancer models, indicating potential as an anticancer therapeutic .
Table 1: Antiproliferative Activity in Cancer Cell Lines
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 52 | Induction of apoptosis, G2/M phase arrest |
Control Compound A | MDA-MB-231 (triple-negative breast cancer) | 74 | Microtubule destabilization |
Neuropharmacological Studies
Preliminary investigations into the neuropharmacological effects of the compound suggest that it may influence mood-regulating pathways. The modulation of serotonin and dopamine receptors positions it as a candidate for further research in antidepressant drug development.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. These derivatives have been assessed for their biological activities, leading to insights into structure-activity relationships (SAR).
Example Study:
A study published in MDPI evaluated various pyrrolidine derivatives for their antiproliferative effects. The findings indicated that modifications to the pyrrolidine ring significantly impacted the compounds' potency against cancer cell lines, emphasizing the importance of structural alterations in enhancing biological activity .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-13-7-6-10(8-13)9-2-4-11(12)5-3-9;/h2-5,10H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVAWTJJJNMFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.